3-(isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide
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Overview
Description
3-(isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique azetidine ring, which is a four-membered nitrogen-containing ring, and two sulfonyl groups, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the azetidine ring One common method is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its sulfonamide structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: The compound’s unique structure may offer new avenues for drug development, particularly in designing novel antibiotics or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide compounds, such as sulfamethoxazole and sulfasalazine, share similar structural features and biological activities.
Azetidines: Compounds like azetidine-2-carboxylic acid also contain the azetidine ring but differ in their functional groups and applications.
Uniqueness
3-(isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide is unique due to its combination of the azetidine ring and dual sulfonyl groups. This structure provides distinct chemical reactivity and potential biological activity, setting it apart from other sulfonamides and azetidines.
Properties
IUPAC Name |
N,N-dimethyl-3-(2-methylpropylsulfonyl)azetidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4S2/c1-8(2)7-16(12,13)9-5-11(6-9)17(14,15)10(3)4/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXHNOYVIUVJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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